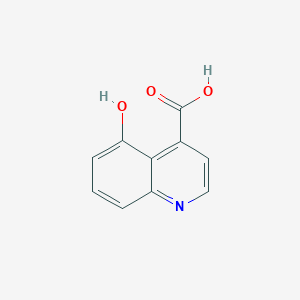

5-Hydroxyquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

5-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIZUUJJBWXSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . Another method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of 5-Hydroxyquinoline-4-carboxylic acid often involves large-scale synthesis using green chemistry principles. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes such as microwave-assisted synthesis . These methods not only improve the yield but also reduce the environmental impact of the production process.

化学反应分析

Types of Reactions

5-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoline-4,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to form 5-hydroxyquinoline-4-methanol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline-4,5-dicarboxylic acid, 5-hydroxyquinoline-4-methanol, and various substituted quinoline derivatives .

科学研究应用

Chemical Properties and Structure

5-Hydroxyquinoline-4-carboxylic acid possesses a quinoline ring system characterized by:

- A hydroxyl group (-OH) at the 5-position.

- A carboxylic acid group (-COOH) at the 4-position.

This unique structure contributes to its reactivity and biological activity, making it valuable in various research applications.

Medicinal Chemistry

5-Hydroxyquinoline-4-carboxylic acid has been explored for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that derivatives of 5-hydroxyquinoline-4-carboxylic acid can inhibit cancer cell proliferation. In vitro studies have shown promising results against multiple cancer cell lines, with some compounds exhibiting low IC50 values, indicating high potency .

- Anti-inflammatory Effects : Emerging evidence suggests that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-hydroxyquinoline-4-carboxylic acid serves as a crucial building block for synthesizing more complex quinoline derivatives. Its ability to participate in various chemical reactions allows chemists to create a wide range of functionalized compounds.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, facilitating the study of metal ion interactions. Its coordination with metal ions is significant for developing new materials and catalysts.

Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Hydroxyquinoline-4-carboxylic acid | Caco-2 | <10 | Induces apoptosis via caspase activation |

| Quinoline Derivative | HCT-116 | <5 | Cell cycle arrest at G2/M phase |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of 5-hydroxyquinoline-4-carboxylic acid against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated potent activity with MIC values suggesting its potential as a therapeutic agent for bacterial infections.

- Anticancer Activity : In vitro tests on human colorectal cancer cell lines revealed that derivatives of 5-hydroxyquinoline-4-carboxylic acid exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications.

作用机制

The mechanism of action of 5-Hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . This inhibition affects epigenetic processes and metabolic pathways, leading to its diverse biological activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

2.1.1. 2-Hydroxyquinoline-4-carboxylic Acid

- Structure: Hydroxyl group at position 2, carboxylic acid at position 4 (C₁₀H₇NO₃).

- Properties : Used as a pharmaceutical intermediate and impurity in Cinchocaine Hydrochloride . Exhibits higher acidity (pKa ~2.1) due to the proximity of hydroxyl and carboxylic acid groups, facilitating chelation with metal ions .

- Applications : Intermediate in synthesizing analgesics and anti-inflammatory agents .

2.1.2. 4-Hydroxy-2-quinolinecarboxylic Acid

- Structure : Hydroxyl at position 4, carboxylic acid at position 2 (CAS 492-27-3).

- Its tautomeric equilibrium between keto and enol forms may influence solubility and reactivity .

2.1.3. 6-Quinolinecarboxylic Acid

- Properties : Less polar than hydroxylated analogs, leading to improved membrane permeability. Used in coordination chemistry for ligand design .

Substituted Quinoline-4-carboxylic Acids

2.2.1. 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

- Structure : Phenyl group at position 2, carboxylic acid at position 4.

- Antibacterial Activity :

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 5a4 | 64 | 128 |

| 5a7 | 64 | 128 |

- Key Findings: Derivatives exhibit moderate-to-good antibacterial activity, with selectivity for Gram-positive bacteria.

2.2.2. 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids

- Structure : Hydroxyl at position 4, ketone at position 2, and variable substituents (R) at position 1.

- Applications : Demonstrated analgesic and anti-inflammatory activities in rodent models. Substituents like methyl or benzyl groups enhance bioavailability .

Aminoquinoline Carboxylic Acids

- Examples: 5-Aminoquinoline-4-carboxylic acid (CAS 1378784-66-7), 6-Aminoquinoline-4-carboxylic acid (CAS 859924-25-7).

- Properties: Amino groups improve solubility and enable conjugation with targeting moieties. Used in developing antimalarial and anticancer agents .

Structural and Functional Analysis

Key Differences in Bioactivity

- Carboxylic Acid Role : The carboxyl group at position 4 is critical for ionic interactions in antimicrobial activity, as seen in 2-phenyl derivatives .

生物活性

5-Hydroxyquinoline-4-carboxylic acid (5-HQCA) is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by recent research findings.

Chemical Structure and Synthesis

5-Hydroxyquinoline-4-carboxylic acid is characterized by a hydroxyl group at the 5-position and a carboxylic acid group at the 4-position of the quinoline ring. The synthesis of 5-HQCA typically involves several methods, including:

- Pfitzinger Reaction : This method allows for the formation of quinoline derivatives through the condensation of isatin with various ketones in the presence of base catalysts, such as potassium hydroxide (KOH) .

- Three-Component Reactions : Recent advancements have introduced three-component reactions that streamline the synthesis of quinoline derivatives, enhancing yields and reducing reaction times .

Biological Activities

5-Hydroxyquinoline-4-carboxylic acid exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that 5-HQCA possesses significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results in inhibiting their growth .

Table 1: Antimicrobial Activity of 5-HQCA

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Bacillus subtilis | 12 | |

| Escherichia coli | 10 |

Anticancer Activity

The compound has also demonstrated anticancer properties. In vitro studies have shown that 5-HQCA derivatives can inhibit the proliferation of various cancer cell lines, including lung (A549), colon (HT-29), and gastric (MKN-45) cancer cells. The IC50 values for these compounds ranged from 5 to 10 µM, indicating potent activity .

Table 2: Anticancer Activity of 5-HQCA Derivatives

Antileishmanial Activity

In studies focusing on leishmaniasis, certain quinoline derivatives, including 5-HQCA, have shown effectiveness against Leishmania donovani promastigotes. The IC50 values were determined to be between 200 µg/mL to 1.56 µg/mL, indicating potential as therapeutic agents against this parasitic disease .

The biological activity of 5-HQCA is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Some studies suggest that quinoline derivatives can inhibit dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. Compounds derived from 5-HQCA showed IC50 values ranging from 0.12 to 0.58 µM against hDHODH, outperforming standard drugs like leflunomide .

- Antimalarial Properties : Quinoline derivatives are known for their antimalarial activities, particularly against Plasmodium falciparum. Recent studies have highlighted their ability to inhibit translation elongation factor 2 (PfEF2), which is essential for protein synthesis in malaria parasites .

Case Studies

- Anticancer Screening : A study evaluated a series of quinoline derivatives, including those based on 5-HQCA, against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinoline ring could enhance anticancer activity significantly .

- Antimicrobial Efficacy : Research conducted on various synthesized derivatives revealed that structural modifications influenced their antimicrobial efficacy against resistant bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .

常见问题

Q. Optimization strategies :

- Use of continuous flow reactors for scalability and reproducibility .

- Real-time monitoring via HPLC to track intermediate formation .

Basic: Which analytical techniques are critical for characterizing 5-Hydroxyquinoline-4-carboxylic acid, and how are they applied?

Answer:

Structural confirmation :

- NMR spectroscopy : H and C NMR are used to verify the quinoline backbone and substituent positions. For example, aromatic protons appear in the δ 7.5–8.5 ppm range, while the carboxylic acid proton is observed near δ 12–13 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHNO) and detects fragmentation patterns .

Q. Purity assessment :

- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity. Mobile phases often combine acetonitrile and trifluoroacetic acid .

Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the quinoline ring system .

Advanced: How can conflicting data on the biological activity of quinoline-carboxylic acid derivatives be systematically addressed?

Answer:

Contradictions in reported activities (e.g., antimicrobial vs. cytotoxic effects) arise from structural variations and experimental design differences. Resolution strategies include:

- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions to bioactivity .

- Standardized assays : Replicating studies under uniform conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines) .

- Computational modeling : Molecular docking to compare binding affinities of 5-Hydroxyquinoline-4-carboxylic acid derivatives with target enzymes (e.g., DNA gyrase) .

Example : A derivative with a trifluoromethyl group (CHClFNO) showed enhanced lipophilicity and membrane penetration, explaining higher antifungal activity compared to hydroxylated analogs .

Advanced: What methodologies improve the yield of 5-Hydroxyquinoline-4-carboxylic acid in large-scale synthesis?

Answer:

Yield enhancement :

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) improve cyclization efficiency, reducing byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for high-concentration reactions .

- Automation : Automated synthesis platforms enable precise control of temperature and reagent addition, minimizing human error .

Case study : Microwave-assisted synthesis increased the yield of a related compound, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, from 60% to 85% by reducing thermal degradation .

Basic: What safety protocols are essential for handling 5-Hydroxyquinoline-4-carboxylic acid in laboratory settings?

Answer:

Safety measures :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if airborne particles are generated .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during high-temperature steps .

- Spill management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the carboxylic acid group .

Advanced: How does the electronic structure of 5-Hydroxyquinoline-4-carboxylic acid influence its reactivity in metal-chelating applications?

Answer:

The compound’s chelating ability stems from:

- Hydroxyl and carboxylate groups : These act as bidentate ligands, forming stable complexes with transition metals (e.g., Fe, Cu). The pKa values (~4.5 for COOH, ~9.5 for OH) determine protonation states under physiological conditions .

- Aromatic ring system : The quinoline core provides π-π stacking interactions, enhancing binding to metalloenzymes .

Experimental validation : UV-Vis spectroscopy shows a bathochromic shift (Δλ = 50 nm) upon Fe binding, confirming complex formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。